molecular formula C7H9NO B1220181 O-Benzylhydroxylamine CAS No. 622-33-3

O-Benzylhydroxylamine

Cat. No. B1220181
CAS RN: 622-33-3
M. Wt: 123.15 g/mol
InChI Key: XYEOALKITRFCJJ-UHFFFAOYSA-N
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Patent
US05712300

Procedure details

CDI (162 mg) is added to a solution of α-[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]-3-(2-methylpropyl)-2-oxo-1-(2-phenylethyl)-3-pyrrolidineacetic acid (453 mg) and CH2Cl2 (5.0 mL). The solution is stirred for 1 hour at room temperature and then O-benzylhydroxylamine hydrochloride (192 mg) and 4-methylmorpholine (0.13 mL) are added. The solution is stirred for 16 h at room temperature. The solution is diluted with 60 mL of EtOAc which is washed with 10% HCl, brine, dried (MgSO4), filtered, and concentrated. Purification by flash chromatography (1:1 hexane:EtOAc) provides a lactam intermediate with no evidence of O-benzylhydroxylamine incorporation:
Name
Quantity
162 mg
Type
reactant
Reaction Step One
Name
α-[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]-3-(2-methylpropyl)-2-oxo-1-(2-phenylethyl)-3-pyrrolidineacetic acid
Quantity
453 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1N=CN(C(N2C=NC=C2)=O)C=1.CC1C=CC(S(NCCC(C2(CC(C)C)CCN(CCC3C=CC=CC=3)C2=O)C(O)=O)(=O)=O)=CC=1.Cl.[CH2:49]([O:56][NH2:57])[C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1.CN1CCOCC1>CCOC(C)=O.C(Cl)Cl>[CH2:49]([O:56][NH2:57])[C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1 |f:2.3|

Inputs

Step One
Name
Quantity
162 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
α-[2-[[(4-methylphenyl)sulfonyl]amino]ethyl]-3-(2-methylpropyl)-2-oxo-1-(2-phenylethyl)-3-pyrrolidineacetic acid
Quantity
453 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C(=O)O)C1(C(N(CC1)CCC1=CC=CC=C1)=O)CC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
192 mg
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Name
Quantity
0.13 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution is stirred for 16 h at room temperature
Duration
16 h
WASH
Type
WASH
Details
is washed with 10% HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (1:1 hexane:EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)ON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.